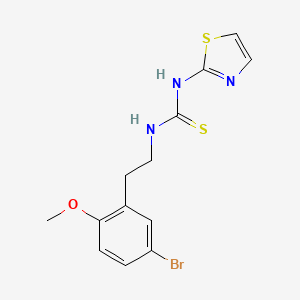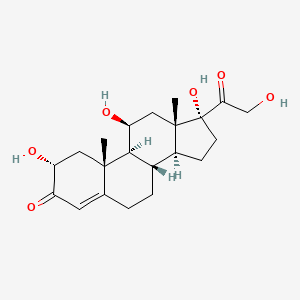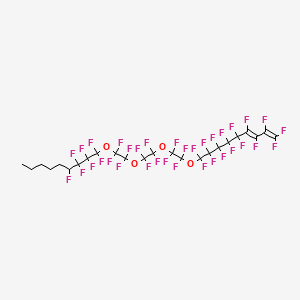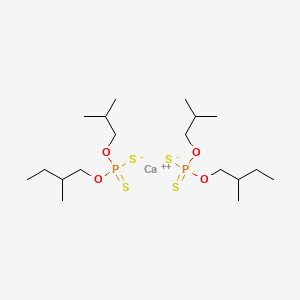
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate): is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-(2-methylbutyl) dithiophosphoric acid and O-isobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiophosphate groups and the zinc ion .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various organophosphorus compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules are of interest for developing new therapeutic agents.
Medicine: While not widely used in medicine, the compound’s potential therapeutic properties are being explored in preclinical studies. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as an additive in lubricants and greases. Its anti-wear and anti-corrosion properties make it valuable in extending the lifespan of machinery and equipment.
Mécanisme D'action
The mechanism of action of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) involves its interaction with molecular targets such as enzymes and receptors. The dithiophosphate groups play a crucial role in binding to these targets, leading to various biological and chemical effects . The zinc ion also contributes to the compound’s activity by stabilizing the molecular structure and facilitating interactions with other molecules .
Comparaison Avec Des Composés Similaires
- Zinc bis(O-(2-ethylhexyl)) bis(O-isobutyl) bis(dithiophosphate)
- Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
Comparison: Compared to similar compounds, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) exhibits unique properties due to the specific arrangement of its dithiophosphate groups and the presence of the zinc ion. This uniqueness makes it particularly effective in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
94022-84-1 |
|---|---|
Formule moléculaire |
C18H40CaO4P2S4 |
Poids moléculaire |
550.8 g/mol |
Nom IUPAC |
calcium;2-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-5-9(4)7-11-12(13,14)10-6-8(2)3;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
ZXNRXMHIFHQHJG-UHFFFAOYSA-L |
SMILES canonique |
CCC(C)COP(=S)(OCC(C)C)[S-].CCC(C)COP(=S)(OCC(C)C)[S-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


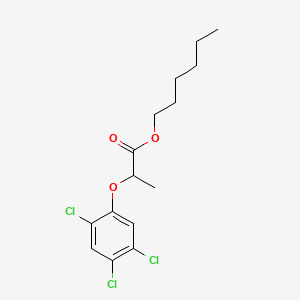
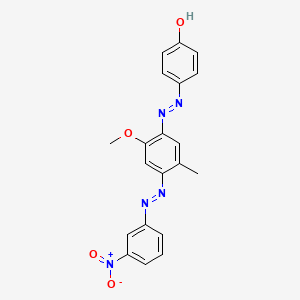

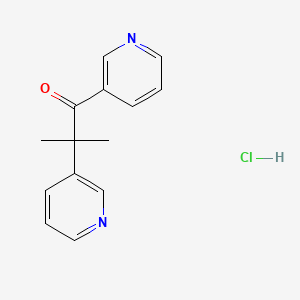
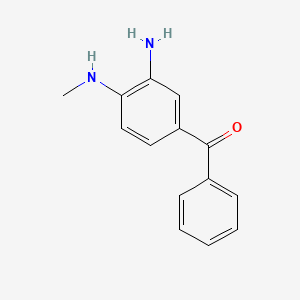

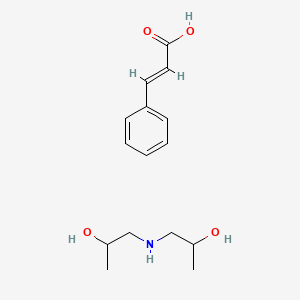
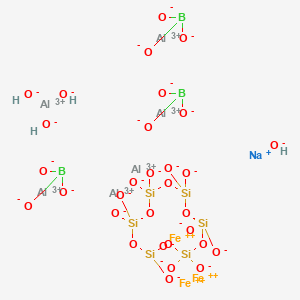
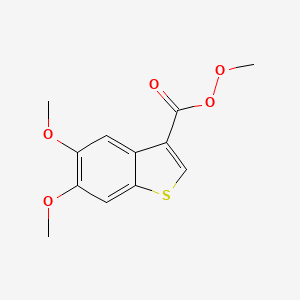

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
